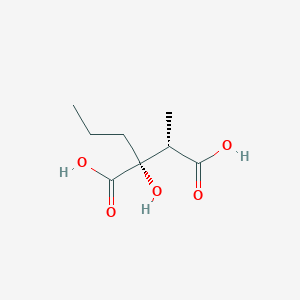
Ruthenium--sulfanylidenetungsten (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ruthenium–sulfanylidenetungsten (1/1) is a coordination compound that features a unique combination of ruthenium and tungsten atoms bridged by a sulfanyliden ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ruthenium–sulfanylidenetungsten (1/1) typically involves the reaction of ruthenium and tungsten precursors in the presence of a sulfanyliden ligand. One common method is the reaction of ruthenium chloride with tungsten hexacarbonyl in the presence of a sulfur source under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of Ruthenium–sulfanylidenetungsten (1/1) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to ensure high-quality production.
化学反応の分析
Types of Reactions
Ruthenium–sulfanylidenetungsten (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are often used.
Substitution: Ligand substitution reactions typically involve the use of coordinating solvents and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-complexes, while reduction can produce lower oxidation state complexes with different coordination environments.
科学的研究の応用
Ruthenium–sulfanylidenetungsten (1/1) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic and inorganic reactions, including hydrogenation, oxidation, and polymerization.
Biology: The compound is studied for its potential biological activity, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in industrial processes such as petrochemical refining, material synthesis, and environmental remediation.
作用機序
The mechanism of action of Ruthenium–sulfanylidenetungsten (1/1) involves its ability to coordinate with various substrates and facilitate chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the compound may activate substrates through coordination and electron transfer processes, while in biological systems, it may interact with cellular components to exert its effects.
類似化合物との比較
Similar Compounds
Ruthenium-based complexes: These include compounds such as ruthenium(II) polypyridyl complexes and ruthenium(III) arene complexes, which have similar catalytic and biological properties.
Tungsten-based complexes: These include tungsten carbonyl complexes and tungsten oxo-complexes, which are used in catalysis and materials science.
Uniqueness
Ruthenium–sulfanylidenetungsten (1/1) is unique due to its combination of ruthenium and tungsten atoms bridged by a sulfanyliden ligand. This unique structure imparts distinct electronic and catalytic properties, making it a versatile compound for various applications.
特性
CAS番号 |
924885-08-5 |
|---|---|
分子式 |
RuSW |
分子量 |
317.0 g/mol |
IUPAC名 |
ruthenium;sulfanylidenetungsten |
InChI |
InChI=1S/Ru.S.W |
InChIキー |
XTOCTSWQQANPKQ-UHFFFAOYSA-N |
正規SMILES |
S=[W].[Ru] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene](/img/structure/B14190699.png)
![Undecyl [(4-nitrophenoxy)methyl]octylphosphinate](/img/structure/B14190704.png)

![[(4R)-2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14190713.png)
![N-[2-[(1R)-1-[2-(2,5-difluorophenyl)ethyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]ethyl]-N'-(2-methyl-4-quinolinyl)-Urea](/img/structure/B14190718.png)
![N-[6-(propanoylamino)pyridin-2-yl]propanamide;dihydrate](/img/structure/B14190720.png)
![4-{1-Amino-2-[(thiophene-2-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14190725.png)
![4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole](/img/structure/B14190735.png)

![2-[2-(4-Fluorophenyl)ethenyl]-5-nitrobenzoic acid](/img/structure/B14190744.png)
![4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14190746.png)

